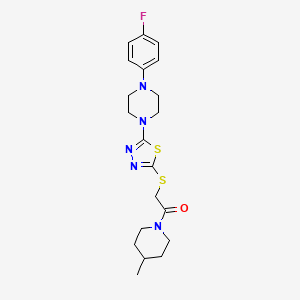
2-((5-(4-(4-Fluorophenyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-1-(4-methylpiperidin-1-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((5-(4-(4-Fluorophenyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-1-(4-methylpiperidin-1-yl)ethanone is a useful research compound. Its molecular formula is C20H26FN5OS2 and its molecular weight is 435.58. The purity is usually 95%.
BenchChem offers high-quality 2-((5-(4-(4-Fluorophenyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-1-(4-methylpiperidin-1-yl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((5-(4-(4-Fluorophenyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-1-(4-methylpiperidin-1-yl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Microwave-assisted Synthesis in Medicinal Chemistry
Microwave-assisted synthesis techniques have been used to create hybrid molecules containing structural elements like 1,3,4-thiadiazole, which is a part of the compound . These molecules have shown promising antimicrobial, anti-lipase, and anti-urease activities, indicating potential in developing new therapeutic agents (Başoğlu et al., 2013).
Development of Antibacterial and Antimycobacterial Agents
A study focused on synthesizing derivatives of N-substituted piperazinyl quinolones, closely related to the compound , to discover new bioactive molecules. These compounds showed moderate activity against gram-positive bacteria and less activity against gram-negative bacteria, pointing to their potential as antibacterial and antimycobacterial agents (Gurunani et al., 2022).
Synthesis for Antiviral Applications
Compounds incorporating 1,3,4-thiadiazole, similar to the structure of interest, have been synthesized and evaluated for their antiviral activity. These compounds, including variations like the pyrazolo[3,4-b]pyridin-5-yl ethanone derivatives, were tested for anti-HSV1 and anti-HAV-MBB activities, showcasing their relevance in antiviral research (Attaby et al., 2006).
Antibacterial, Antifungal, and Cytotoxic Activities
Azole-containing piperazine derivatives, structurally related to the compound , have shown significant in vitro antibacterial, antifungal, and cytotoxic activities. These findings highlight the potential application of such compounds in developing new antimicrobial and anticancer drugs (Gan et al., 2010).
Serotonin Receptor Antagonists in Pharmacology
Research into compounds containing piperazine and thiadiazole rings has demonstrated their efficacy as antagonists at serotonin receptors. This suggests potential applications in pharmacology, particularly in understanding and treating conditions related to serotonin receptor activity (Brea et al., 2002).
Synthesis and Biological Activities of Novel 1,3,4-Thiadiazole Amide Derivatives
Novel thiadiazole amide compounds containing piperazine have been synthesized, some showing inhibitory effects on Xanthomonas campestris pv. oryzae, and certain antiviral activity against tobacco mosaic virus. This illustrates their potential in agriculture and virology research (Xia, 2015).
Exploration of 1-Substituted Piperazine Derivatives for Antibacterial Use
Research into 1-substituted piperazine derivatives has yielded compounds with notable antibacterial activities, highlighting their potential in addressing agricultural pathogens and possibly human bacterial infections (Qi, 2014).
Propiedades
IUPAC Name |
2-[[5-[4-(4-fluorophenyl)piperazin-1-yl]-1,3,4-thiadiazol-2-yl]sulfanyl]-1-(4-methylpiperidin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26FN5OS2/c1-15-6-8-25(9-7-15)18(27)14-28-20-23-22-19(29-20)26-12-10-24(11-13-26)17-4-2-16(21)3-5-17/h2-5,15H,6-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXWXARCIOZWYMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)CSC2=NN=C(S2)N3CCN(CC3)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26FN5OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((5-(4-(4-Fluorophenyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-1-(4-methylpiperidin-1-yl)ethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

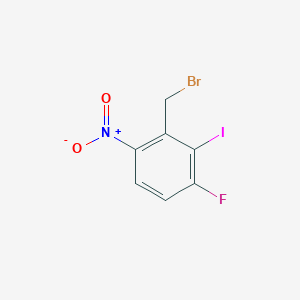

![(2Z)-3-[(4-fluorophenyl)amino]-2-[4-(3-fluoropropoxy)phenyl]prop-2-enenitrile](/img/structure/B2738697.png)
![(5-(Benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl 2-phenoxypropanoate](/img/structure/B2738698.png)
![2-(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(2-methoxyphenethyl)acetamide](/img/structure/B2738702.png)
![9-(benzo[d][1,3]dioxol-5-yl)-8-oxo-2-phenethyl-8,9-dihydro-7H-purine-6-carboxamide](/img/structure/B2738703.png)
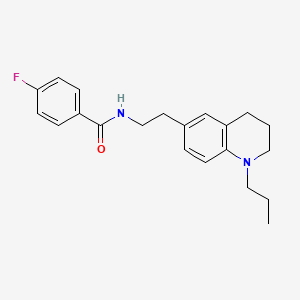
![N-(2-chloro-4-fluorophenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2738705.png)
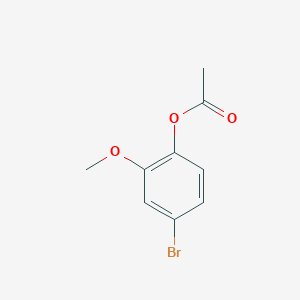
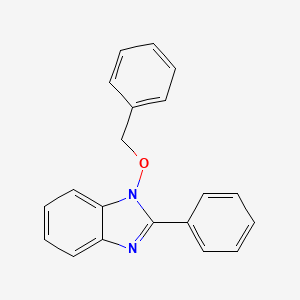


![2-[2-(Carbamoylmethyl)phenyl]acetic acid](/img/structure/B2738711.png)
![5-chloro-N-(4-(methylthio)benzo[d]thiazol-2-yl)thiophene-2-carboxamide](/img/structure/B2738716.png)